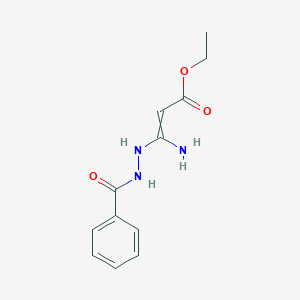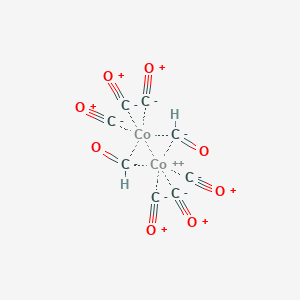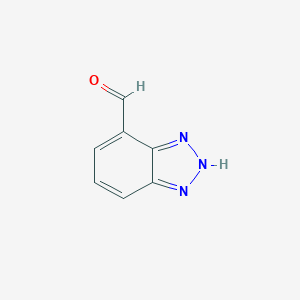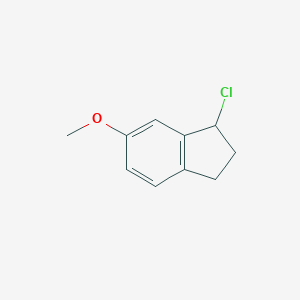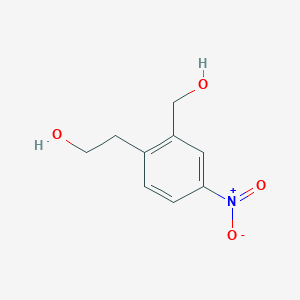
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol
Overview
Description
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol, also known as HPTE, is a chemical compound that has been used in scientific research for its various properties. It is a derivative of tyrosine, an amino acid that is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. HPTE has been found to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of various diseases.
Mechanism Of Action
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol works by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) that can damage cells. It also inhibits the activation of inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can protect cells from oxidative stress and reduce inflammation in various tissues, including the brain, liver, and kidney. It has also been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol in lab experiments is its ability to protect cells from oxidative stress, which can be a confounding factor in many experiments. However, one limitation is that its effectiveness may vary depending on the specific experimental conditions and cell types used.
Future Directions
There are several potential future directions for research on 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can improve cognitive function and reduce neuronal damage in animal models of these diseases, but further research is needed to determine its potential as a treatment for humans.
Another area of interest is the development of novel 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol derivatives with improved properties, such as increased solubility or potency. These derivatives could potentially be used as therapeutic agents for a wide range of diseases.
In conclusion, 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol is a chemical compound that has shown promise in scientific research due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress, reduce inflammation, and improve cognitive function in animal models of various diseases. Further research is needed to determine its potential as a therapeutic agent for humans and to develop novel derivatives with improved properties.
Scientific Research Applications
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol has been used in various scientific research studies due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress and reduce inflammation in animal models of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
properties
CAS RN |
149910-66-7 |
|---|---|
Product Name |
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol |
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-4-nitrophenyl]ethanol |
InChI |
InChI=1S/C9H11NO4/c11-4-3-7-1-2-9(10(13)14)5-8(7)6-12/h1-2,5,11-12H,3-4,6H2 |
InChI Key |
LHYRRHWYOPLOBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO |
synonyms |
2-(2-(HYDROXYMETHYL)-4-NITROPHENYL)ETHANOL |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
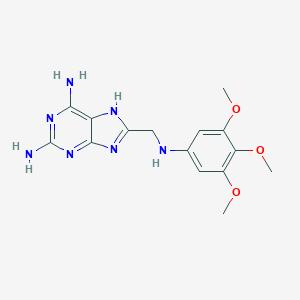
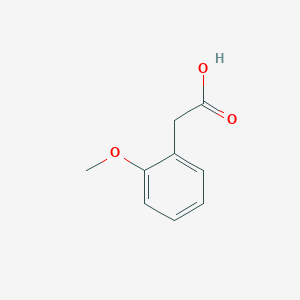
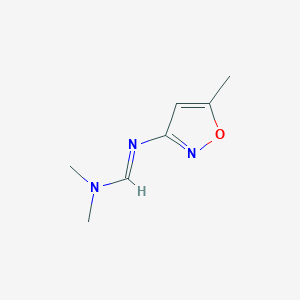
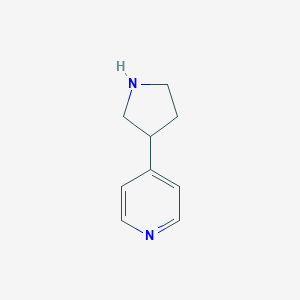
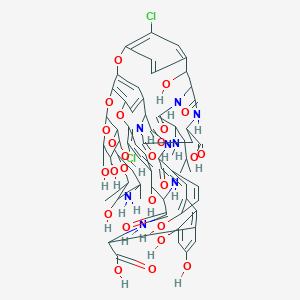
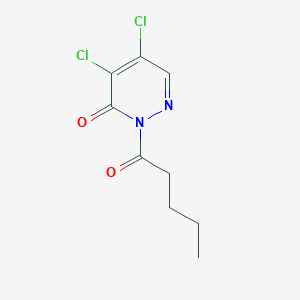
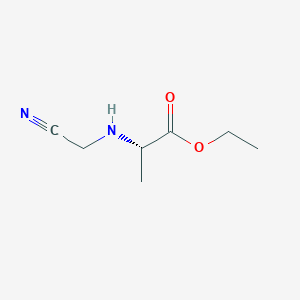
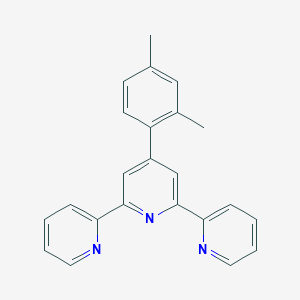
![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)
